

Cilastatin Sodium: A Versatile Tool in Metabolic Research

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Compound of Interest

Compound Name: *Cilostatin sodium*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cilastatin sodium is a potent and reversible inhibitor of dehydropeptidase-I (DHP-I), a zinc-metalloenzyme primarily located on the brush border of renal proximal tubular cells.[1][2] Initially developed to prevent the renal metabolism of the carbapenem antibiotic imipenem, cilastatin has emerged as a valuable tool in metabolic research, particularly in studies of nephrotoxicity, drug metabolism, and cellular metabolic pathways.[1][3] Its multifaceted mechanism of action, which extends beyond DHP-I inhibition, offers researchers a unique pharmacological agent to investigate and modulate various metabolic processes.

These application notes provide an overview of the key applications of cilastatin sodium in metabolic research, supported by detailed experimental protocols and quantitative data.

Key Applications in Metabolic Research

- Investigation of Drug-Induced Nephrotoxicity: Cilastatin is widely used as a nephroprotective agent in preclinical studies. Its ability to mitigate kidney damage induced by various nephrotoxic compounds, such as cisplatin, gentamicin, and vancomycin, makes it an invaluable tool for studying the metabolic pathways underlying acute kidney injury (AKI).[4]

- **Modulation of Renal Drug Transport:** Cilastatin interacts with organic anion transporters (OATs), specifically OAT1 and OAT3, which are crucial for the renal secretion of many drugs and endogenous metabolites.[\[5\]](#)[\[6\]](#) This property allows researchers to investigate the role of these transporters in drug disposition and drug-drug interactions.
- **Studies on Glucose and Insulin Metabolism:** Cilastatin has been shown to influence insulin clearance and glucose homeostasis, presenting opportunities to explore its effects in the context of diabetes and metabolic syndrome research.[\[7\]](#)
- **Elucidation of Cellular Stress Pathways:** The protective effects of cilastatin are linked to the attenuation of oxidative stress, apoptosis, and inflammation, making it a useful probe for studying these fundamental cellular processes in metabolic diseases.[\[8\]](#)[\[9\]](#)
- **Metabolomics and Lipidomics Research:** By protecting against metabolic disturbances caused by toxins, cilastatin can help researchers to dissect the specific metabolic and lipidomic changes associated with pathological states.[\[7\]](#)[\[10\]](#)

Mechanisms of Action

Cilastatin's utility in metabolic research stems from several key mechanisms:

- **Inhibition of Dehydropeptidase-I (DHP-I):** By inhibiting DHP-I in the renal proximal tubules, cilastatin prevents the breakdown of certain compounds, thereby altering their renal metabolism and reducing the formation of potentially toxic metabolites.[\[1\]](#)[\[2\]](#)
- **Inhibition of Organic Anion Transporters (OATs):** Cilastatin competitively inhibits OAT1 and OAT3, reducing the uptake of various anionic drugs and toxins into renal tubular cells. This mechanism is a key contributor to its nephroprotective effects.[\[5\]](#)[\[6\]](#)
- **Reduction of Oxidative Stress:** Cilastatin has been shown to decrease the production of reactive oxygen species (ROS) in renal tissue exposed to toxins.[\[11\]](#)
- **Anti-apoptotic Effects:** Cilastatin can attenuate apoptosis by modulating the expression of key apoptotic proteins, such as reducing the Bax/Bcl-2 ratio and inhibiting caspase-3 activation.[\[2\]](#)[\[12\]](#)

- Anti-inflammatory Action: Cilastatin can suppress inflammatory pathways, including the downregulation of NF- κ B and the reduction of pro-inflammatory cytokine production.[5][8]

Data Presentation

The following tables summarize the quantitative effects of cilastatin sodium observed in various metabolic research studies.

Table 1: Effect of Cilastatin on Markers of Drug-Induced Nephrotoxicity in Animal Models

Parameter	Animal Model	Nephrotoxic Agent	Cilastatin Treatment	Result	Reference
Serum Creatinine	Rabbits	Imipenem (200 mg/kg)	200 mg/kg	Significant reduction in imipenem-induced increase	[13]
Blood Urea Nitrogen (BUN)	Rabbits	Imipenem (200 mg/kg)	200 mg/kg	Significant reduction in imipenem-induced increase	[13]
Glomerular Filtration Rate (GFR)	Rats	Gentamicin (80 mg/kg/day)	150 mg/kg/day	Significantly prevented the decrease in GFR	[14]
Kidney Injury Molecule-1 (KIM-1)	Rats	Gentamicin (80 mg/kg/day)	150 mg/kg/day	Decreased expression compared to gentamicin alone	[15]
Caspase-3 Activation	Rats	Cisplatin	Not specified	Reduced cisplatin-induced increase	[2]
Bax/Bcl-2 Ratio	Rats	Cisplatin	Not specified	Decreased cisplatin-induced increase	[2]

Table 2: Effect of Cilastatin on Renal Transporters and Glucose Metabolism

Parameter	System	Cilastatin Concentration/ Dose	Result	Reference
OAT1 Inhibition (IC50)	hOAT1- transfected HEK293 cells	652 ± 29 µmol/L	Competitive inhibition of imipenem transport	[5]
OAT3 Inhibition (IC50)	hOAT3- transfected HEK293 cells	639 ± 36 µmol/L	Competitive inhibition of imipenem transport	[5]
Fractional Urinary Insulin Clearance	Rats with hyperinsulinemia	25 mg/kg (single IV dose)	2-fold decrease (from 2.30% to 1.03%)	[7]
Serum Glucose Levels	Rats with hyperinsulinemia	25 mg/kg (single IV dose)	46% decrease	[7]

Table 3: Effect of Cilastatin on Cellular Viability in an In Vitro Nephrotoxicity Model

Cell Line	Nephrotoxic Agent (Concentration)	Cilastatin Concentration	Result (Cell Viability)	Reference
hOAT1-HEK293	Imipenem (1 mmol/L)	200 µmol/L	Increased from ~48% to ~75%	[5]
hOAT3-HEK293	Imipenem (1 mmol/L)	200 µmol/L	Increased from ~27% to ~66%	[5]
HK-2	Cisplatin (IC50 dose)	100 µg/mL	Significant increase in cell viability	[16]
HK-2	Vancomycin (IC50 dose)	100 µg/mL	Significant increase in cell viability	[16]
HK-2	Gentamicin (IC50 dose)	100 µg/mL	Significant increase in cell viability	[16]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay to Evaluate the Nephroprotective Effect of Cilastatin

Objective: To assess the ability of cilastatin to protect renal proximal tubular cells (e.g., HK-2 cell line) from drug-induced cytotoxicity.

Materials:

- HK-2 cells (human kidney proximal tubule epithelial cells)
- Cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS)
- Nephrotoxic drug of interest (e.g., cisplatin, gentamicin)

- Cilastatin sodium
- Cell viability assay kit (e.g., MTT, CCK-8)
- 96-well cell culture plates
- Sterile PBS

Procedure:

- Cell Seeding: Seed HK-2 cells into 96-well plates at a density of 5×10^3 cells per well and culture for 48 hours until they reach approximately 70% confluency.[\[15\]](#)
- Treatment:
 - Prepare stock solutions of the nephrotoxic drug and cilastatin sodium in a suitable solvent (e.g., sterile water or PBS).
 - Expose the cells to different concentrations of the nephrotoxic drug alone to determine the IC₅₀ value (the concentration that causes 50% inhibition of cell viability) after a 24 or 48-hour incubation.
 - In a separate experiment, co-treat the cells with the IC₅₀ concentration of the nephrotoxic drug and varying concentrations of cilastatin (e.g., 50, 100, 250 µg/mL).[\[16\]](#) Include control wells with medium only, cilastatin only, and the nephrotoxic drug only.
- Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 to 48 hours.
- Cell Viability Assessment:
 - After the incubation period, remove the treatment medium.
 - Perform the cell viability assay according to the manufacturer's instructions. For a CCK-8 assay, this typically involves adding the CCK-8 solution to each well and incubating for 1-4 hours.[\[17\]](#)
 - Measure the absorbance at the appropriate wavelength using a microplate reader.

- Data Analysis:
 - Calculate cell viability as a percentage of the untreated control.
 - Compare the viability of cells treated with the nephrotoxic drug alone to those co-treated with cilastatin.

Protocol 2: In Vivo Study of Cilastatin's Nephroprotective Effect in a Rat Model of Gentamicin-Induced Acute Kidney Injury

Objective: To evaluate the protective effect of cilastatin against gentamicin-induced nephrotoxicity in a rat model.

Materials:

- Male Wistar or Sprague-Dawley rats (200-250 g)
- Gentamicin sulfate
- Cilastatin sodium
- Sterile saline
- Metabolic cages for urine collection
- Blood collection supplies
- Kits for measuring serum creatinine and Blood Urea Nitrogen (BUN)

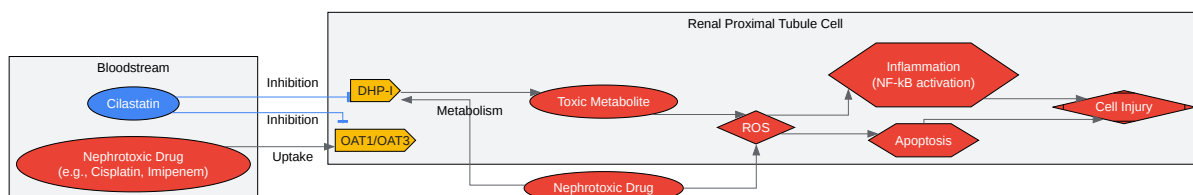
Procedure:

- Animal Acclimatization and Grouping:
 - Acclimatize rats for at least one week before the experiment.
 - Randomly divide the animals into four groups (n=6-8 per group):

- Group 1: Control (vehicle only)
- Group 2: Cilastatin only (150 mg/kg/day, i.p.)
- Group 3: Gentamicin only (80 mg/kg/day, i.p.)
- Group 4: Gentamicin (80 mg/kg/day, i.p.) + Cilastatin (150 mg/kg/day, i.p.)[\[14\]](#)
- Drug Administration:
 - Administer gentamicin or saline intraperitoneally (i.p.) once daily for 8 consecutive days.
 - Administer cilastatin or saline i.p. immediately before each gentamicin injection.[\[14\]](#)
- Sample Collection:
 - On day 7, house the rats in metabolic cages to collect 24-hour urine for measurement of renal function parameters.
 - At the end of the study (day 8), collect blood samples via cardiac puncture under anesthesia.
- Biochemical Analysis:
 - Measure serum creatinine and BUN levels using commercially available kits.
 - Measure urinary protein and creatinine to assess proteinuria and calculate creatinine clearance as an estimate of GFR.
- Histopathological Analysis (Optional):
 - Perfuse the kidneys with saline followed by 4% paraformaldehyde.
 - Embed the kidneys in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to evaluate renal morphology and tubular damage.
- Data Analysis:

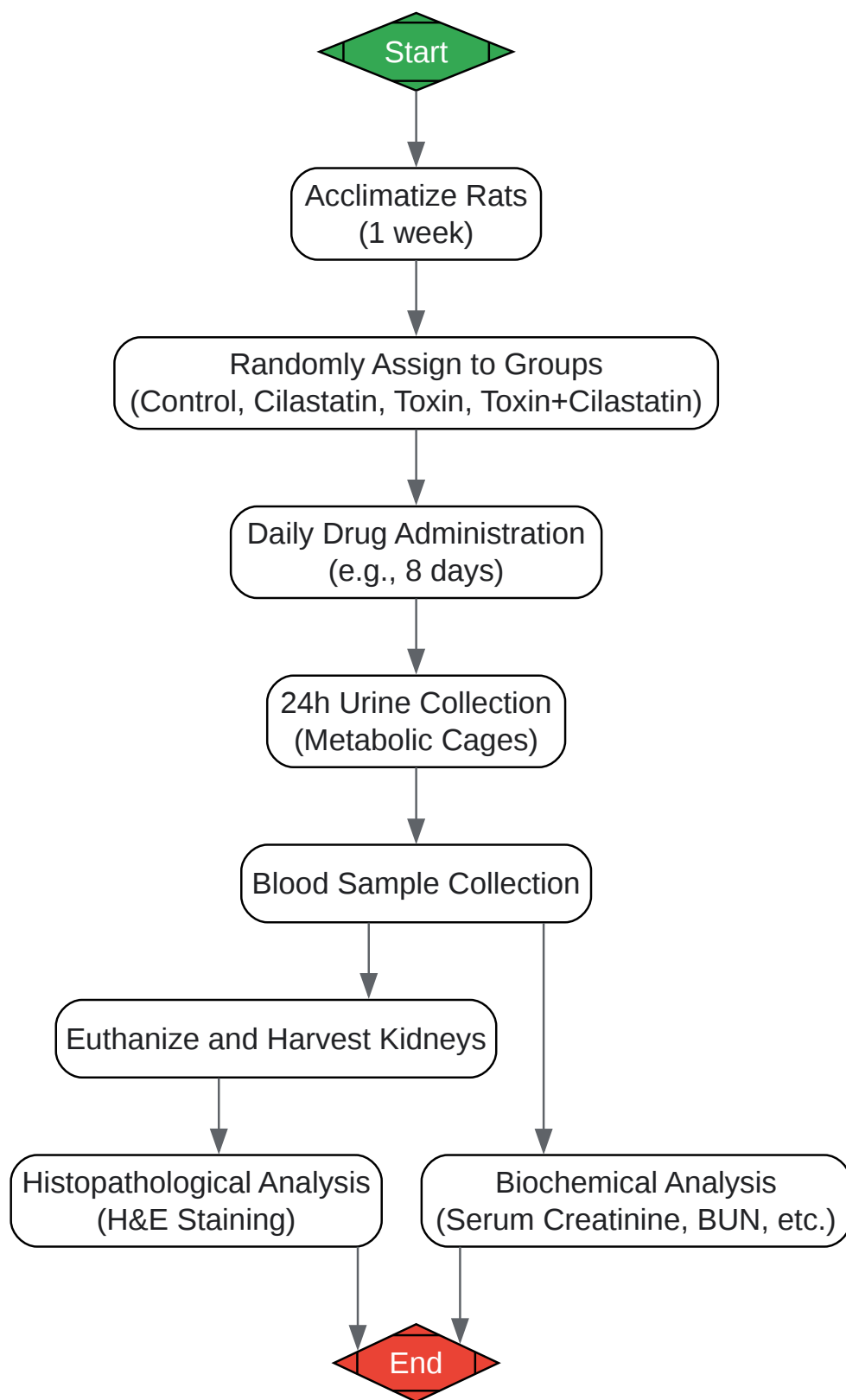
- Compare the biochemical and histological parameters between the different treatment groups using appropriate statistical tests (e.g., ANOVA).

Visualization of Pathways and Workflows



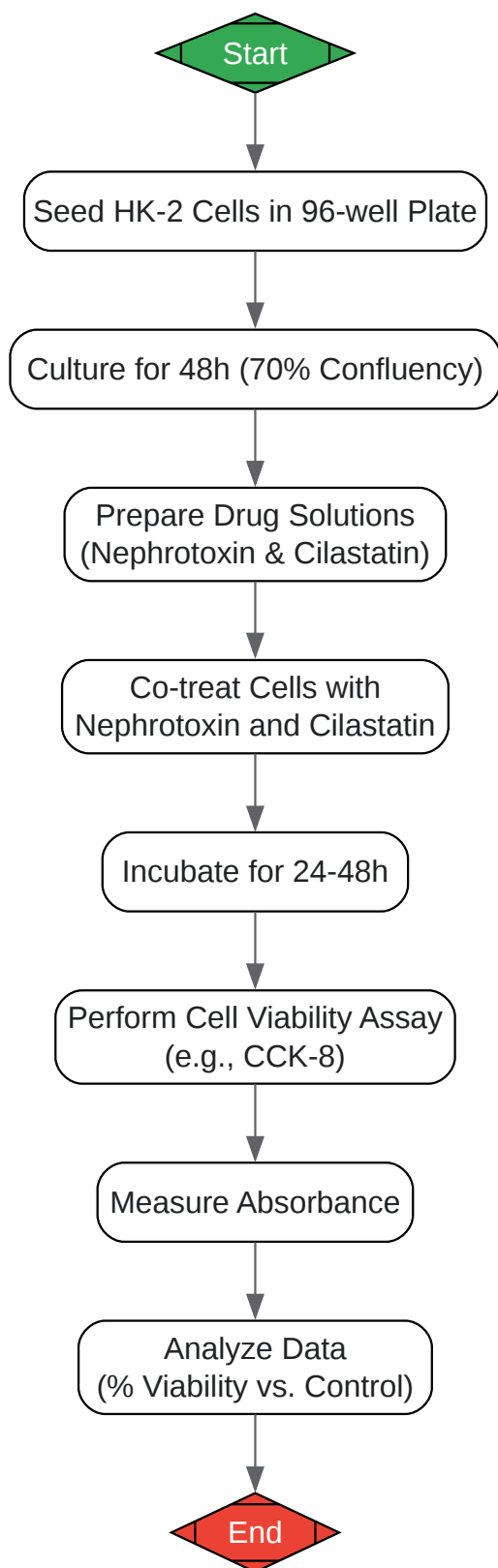
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Caption: Cilastatin's nephroprotective mechanisms.



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Caption: In vivo nephroprotection study workflow.



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Caption: In vitro cytotoxicity assay workflow.

Conclusion

Cilastatin sodium is a powerful and versatile tool for researchers in the field of metabolism. Its well-characterized inhibitory effects on DHP-I and OATs, combined with its broader protective actions against cellular stress, provide a unique opportunity to investigate complex metabolic pathways in both health and disease. The protocols and data presented here serve as a starting point for utilizing cilastatin to advance our understanding of drug metabolism, nephrotoxicity, and related metabolic disorders.

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References

- 1. medrxiv.org [medrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Nephroprotective Effects of Cilastatin in People at Risk of Acute Kidney Injury: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cilastatin Attenuates Acute Kidney Injury and Reduces Mortality in a Rat Model of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. docta.ucm.es [docta.ucm.es]
- 8. Cisplatin-induced renal inflammation is ameliorated by cilastatin nephroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medrxiv.org [medrxiv.org]
- 10. Lipidomics Reveals Cisplatin-Induced Renal Lipid Alterations during Acute Kidney Injury and Their Attenuation by Cilastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cilastatin Preconditioning Attenuates Renal Ischemia-Reperfusion Injury via Hypoxia Inducible Factor-1 α Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro evaluation of biomarkers for cisplatin-induced nephrotoxicity using HK-2 human kidney epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cisplatin-induced renal inflammation is ameliorated by cilastatin nephroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cilastatin protects against imipenem-induced nephrotoxicity via inhibition of renal organic anion transporters (OATs) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Nephroprotective Effects of Cilastatin in People at Risk of Acute Kidney Injury: A Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
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